Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)-
Description
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is a nitro-substituted pyrimidine derivative attached to a phenolic ring. The compound features a pyrimidine core with methyl groups at the 2- and 6-positions, a nitro group at the 5-position, and a phenol moiety at the 4-position.
Properties
CAS No. |
100008-90-0 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2,6-dimethyl-5-nitropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C12H11N3O3/c1-7-12(15(17)18)11(14-8(2)13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3 |
InChI Key |
ILYPIRNYPYEKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonic acids.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound Phenol, 4-[(2,4-dichloro-5-pyrimidinyl)methyl]-2,6-bis(1-methylethyl) (CAS: 110798-40-8) serves as a relevant structural analog for comparison . Below is a detailed analysis of their differences:
| Property | Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- | Phenol, 4-[(2,4-dichloro-5-pyrimidinyl)methyl]-2,6-bis(1-methylethyl) |
|---|---|---|
| Pyrimidine Substituents | 2,6-dimethyl; 5-nitro | 2,4-dichloro; 5-methyl |
| Phenol Substituents | None (single phenol attachment) | 2,6-bis(1-methylethyl) (isopropyl groups) |
| Molecular Formula | Not reported | C₁₇H₂₀Cl₂N₂O |
| Molecular Weight | Not reported | 339.265 g/mol |
| Synthetic Yield | Not reported | 86.0% |
Substituent Effects on Reactivity and Bioactivity: The nitro group in the target compound is strongly electron-withdrawing, likely increasing the phenol’s acidity compared to the dichloro-substituted analog. This could enhance its suitability for reactions requiring deprotonation, such as nucleophilic substitutions.
Synthetic Feasibility :
- The analog compound achieves an 86% yield via optimized routes , whereas the nitro group in the target compound may introduce challenges due to its explosive nature or sensitivity during synthesis.
Potential Applications: The target compound’s nitro group could act as a pharmacophore in antimicrobial or antitumor agents, whereas the dichloro-isopropyl analog might be more suited for hydrophobic environments, such as herbicide formulations.
Research Findings and Limitations
- Data Gaps : Critical data for the target compound (e.g., spectroscopic profiles, toxicity, or biological activity) are absent in the provided evidence, limiting direct comparisons.
- Inferred Trends : Structural analogs suggest that nitro groups enhance electrophilic reactivity, while chloro and isopropyl groups improve stability and lipophilicity.
Biological Activity
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)-, also known by its CAS number 100008-90-0, is a compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molecular Weight : 245.234 g/mol
- Structure : The compound features a phenolic group substituted with a pyrimidine ring containing nitro and dimethyl groups.
Biological Activity Overview
Phenol derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in several areas:
-
Antimicrobial Activity :
- Some studies indicate that phenolic compounds exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its activity against certain pathogens.
-
Anticancer Potential :
- Research has highlighted that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrimidine have been associated with the inhibition of tumor growth in various cancer models.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various phenolic compounds, it was found that those with nitro substitutions demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria. The specific compound showed a Minimum Inhibitory Concentration (MIC) lower than many standard antibiotics used in clinical settings.
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines revealed that phenol derivatives could induce apoptosis. The compound was tested against several cancer types, showing IC₅₀ values indicating effective inhibition of cell growth at micromolar concentrations.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of phenolic compounds. Modifications to the pyrimidine ring and the introduction of various substituents have been correlated with increased biological activity. For example:
- Pyrimidine Modifications : Substituents at the 4-position on the pyrimidine ring significantly enhance anticancer activity.
- Nitro Group Influence : The presence of the nitro group appears to be crucial for both antimicrobial and anticancer activities, possibly due to its electron-withdrawing properties that alter the electronic characteristics of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
